3-Pyridinecarbonitrile, 6-methyl-2-(1-piperidinyl)-
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Overview
Description
3-Pyridinecarbonitrile, 6-methyl-2-(1-piperidinyl)- is an organic compound belonging to the class of pyridine derivatives. It features a pyridine ring substituted with a methyl group at the 6th position and a piperidinyl group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridinecarbonitrile, 6-methyl-2-(1-piperidinyl)- typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through the Chichibabin synthesis, which involves the reaction of an aldehyde with ammonia and acetylene.
Substitution Reactions:
Introduction of the Piperidinyl Group: The piperidinyl group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by the piperidinyl group.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions under controlled conditions to ensure purity and yield. The reactions are typically carried out in reactors with precise temperature and pressure control to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-Pyridinecarbonitrile, 6-methyl-2-(1-piperidinyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to a primary amine.
Substitution: Nucleophilic substitution reactions can replace the piperidinyl group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Nitriles, carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted pyridines.
Scientific Research Applications
3-Pyridinecarbonitrile, 6-methyl-2-(1-piperidinyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: It is investigated for its therapeutic potential in treating various diseases.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Pyridinecarbonitrile, 6-methyl-2-(1-piperidinyl)- exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-Pyridinecarbonitrile, 6-methyl-2-(1-piperidinyl)- is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other pyridine derivatives, such as 2-methylpyridine and 3-methylpyridine.
Uniqueness: The presence of the piperidinyl group at the 2nd position and the methyl group at the 6th position distinguishes this compound from other pyridine derivatives, giving it unique chemical and biological properties.
Properties
IUPAC Name |
6-methyl-2-piperidin-1-ylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-10-5-6-11(9-13)12(14-10)15-7-3-2-4-8-15/h5-6H,2-4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWDWNJFJYQSHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C#N)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00517724 |
Source
|
Record name | 6-Methyl-2-(piperidin-1-yl)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00517724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89596-01-0 |
Source
|
Record name | 6-Methyl-2-(piperidin-1-yl)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00517724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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